molecular formula C6H15IN4 B1320961 4-Methylpiperazine-1-carboximidamide hydroiodide CAS No. 77723-03-6

4-Methylpiperazine-1-carboximidamide hydroiodide

Cat. No.: B1320961
CAS No.: 77723-03-6
M. Wt: 270.12 g/mol
InChI Key: KESCAEZAONDSRV-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C6H14N4•HI and a molecular weight of 270.11 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a carboximidamide group, combined with a hydroiodide ion.

Scientific Research Applications

4-Methylpiperazine-1-carboximidamide hydroiodide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 4-Methylpiperazine-1-carboximidamide .

Biochemical Analysis

Biochemical Properties

4-Methylpiperazine-1-carboximidamide hydroiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA and RNA synthesis. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of specific metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with persistent changes in cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and energy metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular processes, including DNA replication and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, the compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazine-1-carboximidamide hydroiodide typically involves the reaction of 1-methylpiperazine with 1H-pyrazole-1-carboximidamide in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazine-1-carboximidamide hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The methyl group or the carboximidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Methylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine-1-carboximidamide: Similar structure but without the hydroiodide ion.

    1-Methylpiperazine: Lacks the carboximidamide group.

    Piperazine: The parent compound without methyl or carboximidamide substitutions.

Uniqueness

4-Methylpiperazine-1-carboximidamide hydroiodide is unique due to the presence of both the methyl and carboximidamide groups on the piperazine ring, combined with the hydroiodide ion. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-methylpiperazine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.HI/c1-9-2-4-10(5-3-9)6(7)8;/h2-5H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESCAEZAONDSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604632
Record name 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77723-03-6
Record name 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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